molecular formula C24H20N2O4 B7774624 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid

3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid

Cat. No.: B7774624
M. Wt: 400.4 g/mol
InChI Key: NHYUMPXXTFFVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid is a complex organic compound with a molecular formula of C23H18N2O4 This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a benzo[h]quinoline moiety, and a methylbenzoic acid component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[h]quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the ethoxycarbonyl group: This step involves the esterification of the benzo[h]quinoline derivative with ethyl chloroformate in the presence of a base such as triethylamine.

    Coupling with 4-methylbenzoic acid: The final step involves the coupling of the ethoxycarbonyl-benzo[h]quinoline derivative with 4-methylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-(Methoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid
  • 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-chlorobenzoic acid
  • 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-nitrobenzoic acid

Uniqueness

3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxycarbonyl group enhances its solubility and reactivity, while the benzo[h]quinoline moiety contributes to its potential as a fluorescent probe and therapeutic agent.

Properties

IUPAC Name

3-[(3-ethoxycarbonylbenzo[h]quinolin-4-yl)amino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-3-30-24(29)19-13-25-21-17-7-5-4-6-15(17)10-11-18(21)22(19)26-20-12-16(23(27)28)9-8-14(20)2/h4-13H,3H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYUMPXXTFFVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C(=O)O)C)C=CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.